An In-depth Technical Guide to 1,2-Dimethoxyethane: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 1,2-Dimethoxyethane: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Overview
1,2-Dimethoxyethane (B42094) (DME), also known by synonyms such as glyme, monoglyme, ethylene (B1197577) glycol dimethyl ether, and dimethyl cellosolve, is a versatile, colorless liquid ether with a characteristic sharp, ethereal odor.[1][2][3] As a polar aprotic solvent, it is fully miscible with water and a wide range of organic solvents, including alcohols, ethers, and hydrocarbon solvents.[2][4] Its unique ability to dissolve both polar and nonpolar substances, coupled with its capacity to form chelate complexes with cations, makes it an invaluable solvent in numerous chemical applications, particularly in organometallic chemistry, polymer synthesis, and the development of pharmaceutical intermediates.[2][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, safety considerations, relevant applications, and standard experimental protocols for its characterization.
Physical Properties
1,2-Dimethoxyethane is a volatile liquid that is less dense than water.[1][7] Its physical characteristics are critical for its application as a solvent, particularly its boiling point, which is higher than that of diethyl ether or tetrahydrofuran (B95107) (THF), allowing for reactions at elevated temperatures.[2][8]
Table 1: Summary of Physical Properties of 1,2-Dimethoxyethane
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂ | [1][5][9] |
| Molecular Weight | 90.12 g/mol | [5][7][10] |
| Appearance | Clear, colorless liquid | [4][10] |
| Odor | Sharp, ethereal | [1][9] |
| Boiling Point | 82-85 °C (at 760 mmHg) | [7][9][10] |
| Melting Point | -58 °C to -72 °C | [7][9][10] |
| Density | 0.867 g/mL (at 25 °C) | [11] |
| Vapor Pressure | 48 - 66 hPa (at 20 °C) | [12] |
| Vapor Density | 3.1 (Air = 1) | [7] |
| Refractive Index (n²⁰/D) | 1.379 - 1.3813 | [1][9][11] |
| Solubility | Miscible with water, alcohol, ether, and hydrocarbon solvents.[2][4][6][9] | |
| Viscosity | ~0.46 cP | [13] |
| Partition Coefficient (log P) | -0.21 (at 25 °C) | [12] |
Chemical Properties
The chemical behavior of 1,2-Dimethoxyethane is largely defined by its nature as a stable, polar aprotic diether.[2][11]
Solvent Characteristics and Reactivity
1,2-Dimethoxyethane is an excellent inert solvent for a variety of chemical reactions.[2] Its polarity and ability to dissolve a wide range of compounds, including salts and organometallic reagents, make it highly valuable.[5][6] A key feature is its function as a bidentate ligand, forming stable chelate complexes with metal cations (e.g., lithium, magnesium).[2][3] This chelating effect enhances the reactivity of organometallic reagents and is crucial for its application in Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[2][8][14]
Stability and Peroxide Formation
While generally stable in both acidic and alkaline media, 1,2-Dimethoxyethane shares a significant hazard with other ethers: the potential to form explosive peroxides upon exposure to air, light, and heat.[2][4][15][16] These peroxides are higher boiling than the ether itself and can concentrate during distillation, posing a severe explosion risk, especially if distilled to dryness.[2] It is imperative to test for the presence of peroxides before heating or distilling and to store the solvent under an inert gas, away from light and heat sources.[11][17][18]
Incompatibilities
1,2-Dimethoxyethane is incompatible with strong oxidizing agents, strong acids, and lithium aluminum hydride.[15] A violent reaction can occur when it comes into contact with lithium aluminum hydride, potentially leading to fire.[1][15]
Applications in Research and Drug Development
The unique solvent properties of 1,2-Dimethoxyethane make it a preferred choice in specialized research and industrial settings, including pharmaceuticals.
-
Organometallic Chemistry : It is frequently used as a higher-boiling-point alternative to THF in organometallic reactions.[2][8] Its ability to chelate metal ions stabilizes reactive intermediates and can improve reaction yields and selectivity.[10][14] It is a key solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions.[2][5][8]
-
Pharmaceutical Synthesis : In drug development and manufacturing, it serves as a reaction medium for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, especially in reactions that are sensitive to moisture.[5]
-
Polymer and Materials Science : It acts as a solvent in the production of polymers like polyethers and polyesters and is used for etching fluoropolymers with alkali metal dispersions.[5][8]
-
Battery Technology : Combined with high-permittivity solvents, 1,2-Dimethoxyethane is used as the low-viscosity component of electrolyte solutions in lithium-ion batteries, enhancing ionic conductivity and low-temperature performance.[2][5][8]
Safety Information
1,2-Dimethoxyethane is a highly flammable liquid and vapor that poses several health hazards.[4][12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from ignition sources.[7][17]
Table 2: Summary of Safety and Hazard Data
| Hazard Information | Details | Source(s) |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H332: Harmful if inhaled.H360FD: May damage fertility. May damage the unborn child. | [4][12][19][20] |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [3][12] |
| Precautionary Statements | P201, P202, P210, P233, P280 | [12][19][20] |
| Flash Point | -6 to 5 °C (closed cup) | [9][16] |
| Autoignition Temperature | ~202 °C (395-396 °F) | [7] |
| Explosive Limits (in air) | Lower (LEL): 1.6%Upper (UEL): 10.4% | [7] |
| Toxicity | Mildly toxic by ingestion and inhalation.[1][7] Severely irritates skin and eyes.[1] Animal tests indicate potential for reproductive toxicity.[17] | |
| Special Hazard | May form explosive peroxides (EUH019).[19][20] |
Experimental Protocols
Accurate determination of the physical properties of 1,2-Dimethoxyethane is essential for its use in research and manufacturing. Below are generalized methodologies for key experiments.
Protocol for Boiling Point Determination
The boiling point can be determined via atmospheric distillation.
-
Apparatus Setup : Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation : Fill the round-bottom flask to approximately two-thirds of its volume with 1,2-Dimethoxyethane and add a few boiling chips to ensure smooth boiling.
-
Heating : Gently heat the flask using a heating mantle.
-
Measurement : Record the temperature at which a steady stream of distillate is collected and the temperature reading on the thermometer remains constant. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.
Protocol for Density Measurement
Density can be accurately measured using a pycnometer or a digital densitometer.[21][22][23]
-
Apparatus Preparation : Clean and dry a pycnometer of known volume. Determine its mass when empty.
-
Water Calibration : Fill the pycnometer with deionized water of a known temperature and record the mass. Use this to confirm the precise volume of the pycnometer.
-
Sample Measurement : Empty and dry the pycnometer, then fill it with 1,2-Dimethoxyethane at the same temperature. Record the mass.
-
Calculation : The density is calculated by dividing the mass of the 1,2-Dimethoxyethane by the volume of the pycnometer.
Protocol for Viscosity Measurement
Viscosity can be determined using a variety of viscometers, such as a vibrating-wire instrument or a glass capillary viscometer (e.g., Ubbelohde).[22][24][25]
-
Apparatus Setup : Use a calibrated viscometer placed in a constant-temperature water bath to maintain the desired measurement temperature.
-
Sample Introduction : Introduce a precise volume of 1,2-Dimethoxyethane into the viscometer.
-
Measurement : Allow the sample to reach thermal equilibrium. Measure the time it takes for the liquid to flow between two marked points on the capillary.
-
Calculation : The kinematic viscosity is calculated using the measured flow time and the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Protocol for Refractive Index Measurement
The refractive index is measured using a refractometer.[1][26]
-
Instrument Calibration : Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application : Place a few drops of 1,2-Dimethoxyethane onto the clean, dry prism of the refractometer.
-
Measurement : Close the prism and allow the sample to reach the instrument's set temperature (typically 20 °C).
-
Reading : View the scale through the eyepiece and record the refractive index value where the boundary between the light and dark regions falls.
Protocol for Peroxide Testing
This is a critical safety test to be performed before heating or distilling any stored 1,2-Dimethoxyethane.
-
Reagent Preparation : Prepare a fresh 10% aqueous solution of potassium iodide (KI).
-
Test Procedure : Add 1 mL of the 1,2-Dimethoxyethane sample to 1 mL of the KI solution in a test tube. Shake the mixture.
-
Observation : The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the concentration of peroxides. A drop of starch solution can be added; a dark blue-black color confirms the presence of peroxides.
References
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